Sulfinamide (S(IV)) vs. Sulfonamide (S(VI)): Oxidation-State-Driven Hydrogen-Bond Basicity
N-(2-Hydroxyethyl)benzenesulfinamide possesses a sulfinyl (S=O) group at the S(IV) oxidation state, distinguishing it from the corresponding sulfonamide (S(VI), CAS 59724-42-4). Infrared hydrogen-bonding studies on N,N-disubstituted sulfinamides versus sulfonamides demonstrate that the S=O group in sulfinamides is the primary hydrogen-bond acceptor site, with measured phenol OH stretching frequency shifts (Δν) reflecting quantitatively different ground-state basicities compared to sulfonamide S=O acceptors [1]. The lower oxidation state sulfur also confers a lower oxidation potential (~0.5 V for the sulfenamide→sulfinamide→sulfonamide progression), enabling selective oxidative conversion to the sulfonamide under mild conditions, a transformation not available to the pre-oxidized sulfonamide analog [2].
| Evidence Dimension | Sulfur oxidation state and hydrogen-bond acceptor basicity |
|---|---|
| Target Compound Data | S(IV) sulfinamide; S=O stretching IR band ~928–872 cm⁻¹ (class-consistent range for aromatic sulfinamides); oxidation potential (Eox) ~0.5 V for sulfinamide-to-sulfonamide conversion; hydrogen-bond Δν(OH) values demonstrate measurable S=O basicity |
| Comparator Or Baseline | N-(2-Hydroxyethyl)benzenesulfonamide (S(VI), CAS 59724-42-4): S=O IR bands at distinct wavenumbers; oxidation potential N/A (already fully oxidized); different Δν(OH) shifts reflecting altered S=O basicity |
| Quantified Difference | Qualitatively distinct oxidation state (S(IV) vs. S(VI)); differential IR S=O stretching frequencies; differential hydrogen-bond basicity as measured by phenol Δν(OH) shifts (exact values reported for N,N-disubstituted analogs); Eox ~0.5 V for oxidative conversion pathway |
| Conditions | Infrared spectroscopy (neat/KBr) for 25 benzenesulfinamide and p-toluenesulfinamide derivatives; phenol OH Δν measurements for hydrogen-bonded complexes with N,N-disubstituted sulfinamides and sulfonamides |
Why This Matters
The S(IV) oxidation state defines fundamentally different hydrogen-bonding and redox reactivity, making the sulfinamide irreplaceable by the sulfonamide analog in applications requiring redox interconversion or specific H-bond acceptor geometry.
- [1] Japanese Study Group on Infrared Absorption Spectra of Organic Sulfur Compounds. (1968). Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. Chemical and Pharmaceutical Bulletin, 16(3), 467–473. doi:10.1248/cpb.16.467 View Source
- [2] Laudadio, G., et al. (2024). Sulfinamide Crossover Reaction. ACS Central Science, 10(5), 1002–1011. doi:10.1021/acscentsci.4c00185 View Source
